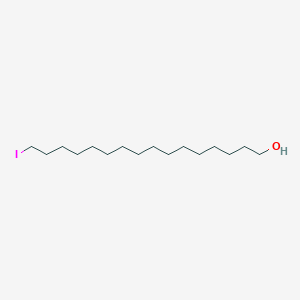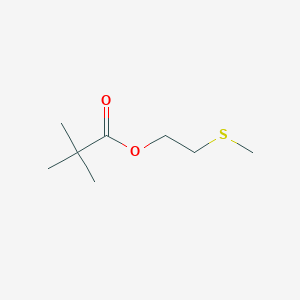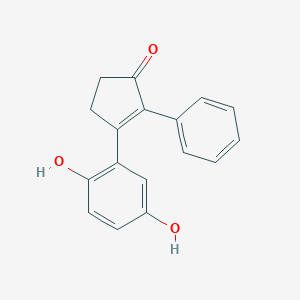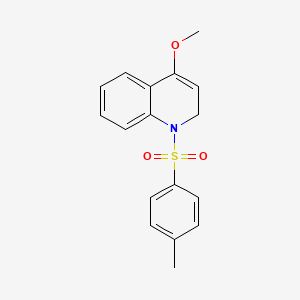
4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline typically involves the reaction of 4-methoxyquinoline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline.
Reduction: 4-Methoxy-1-(4-methylbenzene-1-sulfanyl)-1,2-dihydroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyquinoline: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1-(4-Methylbenzene-1-sulfonyl)-1,2-dihydroquinoline: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline is unique due to the presence of both the methoxy and sulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific applications.
Propiedades
Número CAS |
402823-07-8 |
|---|---|
Fórmula molecular |
C17H17NO3S |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
4-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline |
InChI |
InChI=1S/C17H17NO3S/c1-13-7-9-14(10-8-13)22(19,20)18-12-11-17(21-2)15-5-3-4-6-16(15)18/h3-11H,12H2,1-2H3 |
Clave InChI |
RAKYSFPGXDHKBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=C(C3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



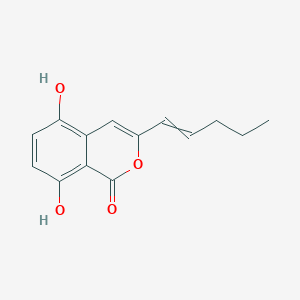

![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)
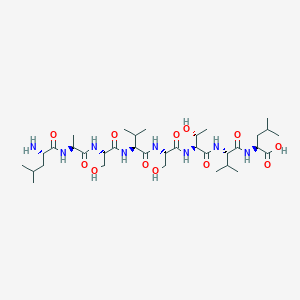
![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)
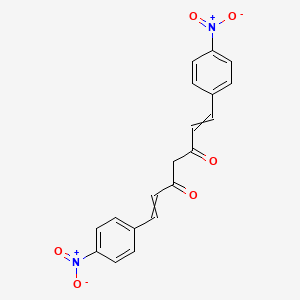
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)
